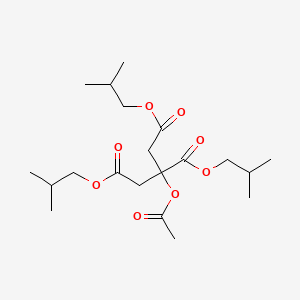

Tris(2-methylpropyl) 2-(acetyloxy)propane-1,2,3-tricarboxylate

Description

Tris(2-methylpropyl) 2-(acetyloxy)propane-1,2,3-tricarboxylate is a branched ester derivative of propane-1,2,3-tricarboxylic acid. Its structure consists of three isobutyl (2-methylpropyl) ester groups attached to the carboxylate positions of the propane backbone, with an additional acetyloxy (-OAc) substituent at the 2-position. This compound belongs to a class of plasticizers and stabilizers used in polymers, particularly polyvinyl chloride (PVC), due to its ability to enhance flexibility and thermal stability.

Properties

IUPAC Name |

tris(2-methylpropyl) 2-acetyloxypropane-1,2,3-tricarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34O8/c1-13(2)10-25-17(22)8-20(28-16(7)21,19(24)27-12-15(5)6)9-18(23)26-11-14(3)4/h13-15H,8-12H2,1-7H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCCLEAUZFNBELO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC(=O)CC(CC(=O)OCC(C)C)(C(=O)OCC(C)C)OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10985152 | |

| Record name | Tris(2-methylpropyl) 2-(acetyloxy)propane-1,2,3-tricarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10985152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66543-80-4 | |

| Record name | 1,2,3-Tris(2-methylpropyl) 2-(acetyloxy)-1,2,3-propanetricarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66543-80-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetyltriisobutyl citrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066543804 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tris(2-methylpropyl) 2-(acetyloxy)propane-1,2,3-tricarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10985152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tris(2-methylpropyl) 2-(acetyloxy)propane-1,2,3-tricarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.344 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACETYLTRIISOBUTYL CITRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9037CNN5JT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biological Activity

Tris(2-methylpropyl) 2-(acetyloxy)propane-1,2,3-tricarboxylate, also known as acetyl triisobutyl citrate, is a complex organic compound with notable biological activities. Its structural features and interactions with biological systems make it a subject of interest in biochemical research.

- Molecular Formula : CHO

- Molecular Weight : 402.48 g/mol

- Density : 1.076 g/cm³

- Boiling Point : 406.9 °C

- Flash Point : 169.6 °C

| Property | Value |

|---|---|

| Molecular Formula | CHO |

| Molecular Weight | 402.48 g/mol |

| Density | 1.076 g/cm³ |

| Boiling Point | 406.9 °C |

| Flash Point | 169.6 °C |

This compound exhibits biological activity primarily through its inhibition of key enzymes involved in metabolic pathways. Notably, it has been shown to inhibit aconitase, an enzyme crucial for the Krebs cycle. This inhibition can disrupt cellular respiration and energy production, making it relevant in metabolic studies and potential therapeutic applications against metabolic disorders .

Case Studies and Research Findings

-

Inhibition of Aconitase :

- A study demonstrated that this compound significantly inhibits aconitase activity in vitro. This inhibition alters the metabolic flux within cells, suggesting potential applications in targeting metabolic diseases.

- Cellular Metabolism Studies :

- Potential Therapeutic Applications :

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared to other tricarboxylic acid derivatives:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Propane-1,2,3-tricarboxylic acid | Three carboxylic acid groups | Naturally occurring; involved in metabolic pathways |

| Citric acid | Three carboxylic acid groups; one hydroxyl group | Central role in Krebs cycle; widely studied |

| Fumaric acid | Double bond between carbon atoms | Precursor to several biochemical compounds |

This compound stands out due to its unique combination of structural features that enhance its reactivity and biological activity compared to these similar compounds.

Scientific Research Applications

Pharmaceutical Applications

Tris(2-methylpropyl) 2-(acetyloxy)propane-1,2,3-tricarboxylate has garnered attention for its potential therapeutic uses:

- Metabolic Studies: The compound exhibits biological activity by inhibiting aconitase, an enzyme in the Krebs cycle, which can disrupt cellular respiration. This inhibition is of particular interest in metabolic disorder research and may lead to the development of new treatments for conditions like obesity and diabetes .

- Drug Formulation: Its ester nature allows it to be used as a plasticizer in pharmaceutical formulations, enhancing the flexibility and stability of drug delivery systems .

Food Industry Applications

The compound serves as a food additive due to its properties:

- Flavor Enhancer: It is utilized as a flavoring agent or stabilizer in various food products. The acetyloxy group contributes to its ability to interact with other compounds, enhancing flavor profiles .

- Emulsifier: It acts as an emulsifying agent, helping to stabilize mixtures of oil and water in food products .

Cosmetic Industry Applications

In cosmetics, this compound is employed for its beneficial properties:

- Skin Conditioning Agent: It is included in formulations for skin creams and lotions due to its moisturizing properties .

- Stabilizer in Formulations: The compound helps stabilize emulsions in cosmetic products, ensuring consistency and effectiveness over time .

Case Study 1: Inhibition of Aconitase

Research has demonstrated that this compound effectively inhibits aconitase activity in vitro. This inhibition was linked to altered metabolic fluxes in treated cells, suggesting potential applications in metabolic regulation therapies.

Case Study 2: Use as a Food Additive

A study assessing the safety and efficacy of various food additives identified this compound as a suitable emulsifier that does not compromise food quality while enhancing texture and stability.

Comparison with Similar Compounds

Key Structural Features :

- Core : Propane-1,2,3-tricarboxylic acid.

- Ester Groups : Three 2-methylpropyl (isobutyl) groups.

- Substituent : Acetyloxy (-OAc) at the central carbon (C2).

- Molecular Formula : C20H35O8 (calculated).

Comparison with Similar Compounds

The compound is structurally and functionally related to other propane-1,2,3-tricarboxylate esters with varying alkyl chains and substituents. Below is a detailed comparison based on molecular properties, applications, and experimental data from diverse sources.

Structural Analogs and Molecular Properties

Notes:

- <sup>a</sup>logP: Indicates hydrophobicity; higher values correlate with increased lipophilicity.

- <sup>b</sup>Data unavailable; estimated based on structural analogs.

Preparation Methods

Synthetic Pathways and Reaction Mechanisms

Two-Step Synthesis: Esterification and Acetylation

The compound is typically synthesized via a two-step process involving (1) esterification of citric acid with isobutyl alcohol and (2) acetylation of the hydroxyl group on the central carbon of the citrate backbone.

Esterification of Citric Acid

Citric acid reacts with excess isobutyl alcohol (2-methylpropan-1-ol) under acid catalysis to form triisobutyl citrate. The reaction follows a nucleophilic acyl substitution mechanism, where the hydroxyl groups of citric acid are replaced by isobutyl groups. Key parameters include:

- Molar ratio : A 1:3.2 molar ratio of citric acid to isobutyl alcohol ensures complete esterification.

- Catalyst : Solid superacid catalysts like sulfated zirconia (SO₄²⁻/ZrO₂) or ion-exchange resins (e.g., Amberlyst 15) are preferred for their recyclability and minimal side reactions.

- Temperature : 110–130°C under reflux.

Acetylation of Triisobutyl Citrate

The secondary hydroxyl group of triisobutyl citrate undergoes acetylation using acetic anhydride or acetyl chloride. This step is typically performed at 60–80°C for 2–4 hours, with yields exceeding 95%.

Catalytic Systems and Process Innovations

Heterogeneous Acid Catalysts

Solid superacids (e.g., SO₄²⁻/ZrO₂) demonstrate superior performance in esterification due to their high acidity (H₀ = −16.1) and thermal stability. Pilot-scale studies report 98.5% conversion of citric acid at 120°C with a catalyst loading of 1.5 wt%.

Process Optimization and Kinetic Analysis

Effect of Alcohol Excess

A 20–30% stoichiometric excess of isobutyl alcohol drives esterification to completion while minimizing side products like diisobutyl citrate. Excess alcohol is recovered via distillation and reused.

Physicochemical Properties and Characterization

Industrial-Scale Production Strategies

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing Tris(2-methylpropyl) 2-(acetyloxy)propane-1,2,3-tricarboxylate, and how can purity be ensured?

- Methodology :

- Step 1 : Esterify citric acid with 2-methylpropanol (isobutyl alcohol) using acid catalysis (e.g., sulfuric acid) under reflux.

- Step 2 : Acetylate the hydroxyl group using acetyl chloride or acetic anhydride in anhydrous conditions.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or fractional distillation to isolate the product.

- Purity Validation : Monitor reaction progress via thin-layer chromatography (TLC). Confirm final purity using HPLC with UV detection (λ = 210–220 nm) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?

- Methodology :

- NMR :

- ¹H NMR : Look for ester methylene protons (δ 4.0–4.3 ppm) and acetyl methyl protons (δ 2.0–2.2 ppm).

- ¹³C NMR : Confirm ester carbonyls (δ 165–175 ppm) and acetyl carbonyl (δ 170–175 ppm).

- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to verify molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of acetyl/isobutyl groups) .

Q. How does the compound’s stability vary under different storage conditions (e.g., temperature, light exposure)?

- Methodology :

- Conduct accelerated stability studies:

- Thermal Stability : Store samples at 40°C, 60°C, and room temperature; analyze degradation via HPLC every 30 days.

- Photostability : Expose to UV light (320–400 nm) and monitor acetyl group hydrolysis using IR spectroscopy (loss of C=O stretch at ~1740 cm⁻¹) .

Advanced Research Questions

Q. What computational strategies can predict reaction pathways for optimizing the acetylation and esterification steps?

- Methodology :

- Use quantum chemical calculations (e.g., DFT with B3LYP/6-31G* basis set) to model transition states and energy barriers.

- Apply ICReDD’s reaction path search methods to identify low-energy intermediates and solvent effects .

Q. How can residual solvents (e.g., triethylamine) be quantified during synthesis, and what chromatographic parameters are critical?

- Methodology :

- HPLC Setup :

- Column: C18 reverse-phase (5 µm, 250 × 4.6 mm).

- Mobile Phase: Acetonitrile/water (70:30 v/v) with 0.1% trifluoroacetic acid.

- Detection: Refractive index (RI) or charged aerosol detector (CAD) for non-UV-active solvents.

- Validation : Spike recovery tests (90–110%) and limit of detection (LOD) ≤ 0.1% .

Q. What experimental and computational approaches are suitable for determining LogD and pKa values of this compound?

- Methodology :

- LogD : Shake-flask method with octanol/water partitioning, analyzed via HPLC-UV.

- pKa : Potentiometric titration with a glass electrode in aqueous-organic solvents (e.g., methanol/water).

- Computational : Use software like ACD/Labs or MarvinSuite to predict values based on molecular descriptors .

Q. How can degradation products be identified under oxidative or hydrolytic stress conditions?

- Methodology :

- Stress Testing : Expose to 3% H₂O₂ (oxidative) or pH 9 buffer (hydrolytic) at 60°C for 24 hours.

- Analysis : LC-MS/MS with electrospray ionization (ESI) in positive/negative modes to detect acetyl hydrolysis (m/z shift) or isobutyl ester cleavage .

Q. What role does enantiomeric purity play in this compound’s reactivity, and how can chiral centers be analyzed?

- Methodology :

- Chiral HPLC : Use a Chiralpak IG-U column with n-hexane/isopropanol (95:5) to resolve enantiomers.

- Circular Dichroism (CD) : Compare experimental CD spectra with simulated data from DFT-optimized structures .

Q. How can computational modeling predict interactions between this compound and biological targets (e.g., enzymes)?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.